![molecular formula C24H20ClN3O3S B2845768 2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 451467-36-0](/img/structure/B2845768.png)

2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

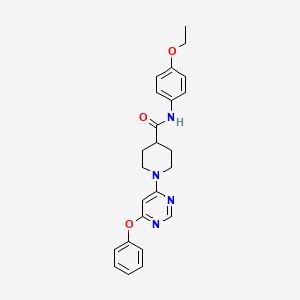

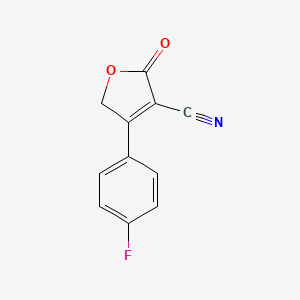

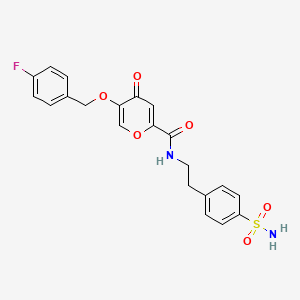

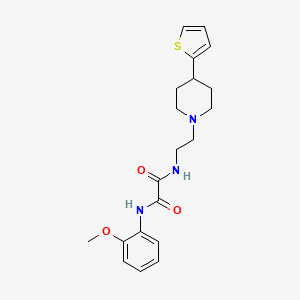

The compound “2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a quinazoline core, which is a type of heterocyclic compound that is often found in pharmaceuticals . The molecule also contains a chlorophenyl group, a furan ring, and a carboxamide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazoline core, chlorophenyl group, furan ring, and carboxamide group would all contribute to the overall structure of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions. The furan ring, being an aromatic ether, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water, while the nonpolar chlorophenyl and furan groups might make it more soluble in organic solvents.Scientific Research Applications

Antimicrobial Properties

A significant application of similar quinazoline compounds involves their potential as antimicrobial agents. Studies have shown that derivatives of quinazoline exhibit substantial in vitro antibacterial and antifungal activities against various microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Another study on quinazoline derivatives also emphasized their antimicrobial potential (Desai, Shihora, & Moradia, 2007).

Anti-Inflammatory and Analgesic Properties

Some quinazoline compounds have been studied for their anti-inflammatory and analgesic effects. Compounds with similar structures were found to have significant anti-inflammatory activity and were less toxic in terms of ulcerogenicity compared to standards. These compounds were also effective against Staphylococcus aureus and Escherichia coli (Alam et al., 2011).

Cancer and Neuroinflammation Research

Some quinazoline derivatives are relevant in cancer and neuroinflammation research. For example, a study on 11C-ER176, a new analog of quinazoline, was used in PET imaging to measure neuroinflammation and showed adequate sensitivity to robustly image all three affinity genotypes in the human brain (Ikawa et al., 2017).

Enzyme Inhibition

Quinazoline compounds have been investigated for their potential as enzyme inhibitors. For example, a study on 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides showed potent inhibition of the tyrosinase enzyme, suggesting potential applications in treating conditions like hyperpigmentation (Dige et al., 2019).

Future Directions

Future research on this compound could involve studying its biological activity, determining its mechanism of action, and optimizing its properties for potential therapeutic applications. It could also involve exploring its synthesis and characterizing its physical and chemical properties in more detail .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3S/c1-2-11-28-23(30)20-10-7-17(22(29)26-14-19-4-3-12-31-19)13-21(20)27-24(28)32-15-16-5-8-18(25)9-6-16/h2-10,12-13H,1,11,14-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUVTXXKPREAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845693.png)

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/no-structure.png)

![5-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2845698.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2845699.png)

![ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate](/img/structure/B2845700.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)

![(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2845706.png)